1-(8-(2-((2,4-Difluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
描述
属性
IUPAC Name |
1-[8-[2-(2,4-difluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3/c24-16-5-6-18(17(25)12-16)27-21(30)13-32-19-3-1-2-14-4-7-20(28-22(14)19)29-10-8-15(9-11-29)23(26)31/h1-7,12,15H,8-11,13H2,(H2,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRVYPLCLDOZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=C(C=C(C=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules (Table 1), emphasizing substituent effects and pharmacological implications.
Table 1: Structural and Functional Comparison of Related Compounds
Key Insights:
The target compound’s quinoline-piperidine scaffold balances rigidity and flexibility, optimizing binding to conformational lysozyme domains .
Substituent Effects: Fluorine vs. Carbamoyl: The 2,4-difluorophenyl group in the target compound improves metabolic stability and lipophilicity compared to the 4-carbamoylphenyl analog (), which may enhance oral bioavailability . Sulfonyl/Methanesulfonyl Groups: Compounds with sulfonyl esters () or methanesulfonyl () show higher aqueous solubility but may require prodrug strategies for cellular uptake .
Therapeutic Potential: The target compound’s fluorinated aromatic system aligns with HDAC inhibitors (e.g., vorinostat derivatives), suggesting epigenetic modulation activity . Thieno-pyrimidinone analogs () demonstrate efficacy in preclinical cancer models, highlighting the impact of core heterocycle variation on biological activity .
常见问题
Q. Methodological Insight :
- Use X-ray crystallography or NMR to confirm spatial arrangements of these groups.
- Compare bioactivity of analogs lacking fluorine or piperidine (e.g., antimicrobial vs. antitumor analogs in ) to isolate functional contributions .
Basic: What synthetic methodologies are optimal for constructing the quinoline-piperidine scaffold?
Synthesis involves multi-step reactions :
Quinoline ring formation via Gould-Jacobs cyclization or Friedländer condensation.
Piperidine introduction through nucleophilic substitution or reductive amination.
Functionalization : Coupling the 2,4-difluorophenyl group via amide bond formation (e.g., EDC/HOBt activation) .
Q. Critical Parameters :
- Temperature control (e.g., 0–5°C for hydrolysis steps to prevent side reactions) .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) for coupling; toluene for inert conditions .
- Purification : Column chromatography or recrystallization to isolate intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Case Example : If analog A shows antitumor activity but analog B (with a chlorophenyl substitution) exhibits antimicrobial effects:
- Perform systematic structure-activity relationship (SAR) studies to map functional group contributions.
- Use computational docking to compare binding modes with targets (e.g., kinases vs. bacterial enzymes).
- Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions .
Q. Data Reconciliation :
- Control for assay variability (e.g., cell line specificity, incubation time).
- Cross-reference spectral data (e.g., IR, MS) to confirm compound integrity .
Advanced: What strategies improve the metabolic stability of the compound without compromising target affinity?
Fluorine Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2,4-difluorophenyl position to enhance oxidative stability .
Piperidine Modification : Replace the piperidine carboxamide with a bioisostere (e.g., sulfonamide) to reduce CYP450-mediated metabolism .
Prodrug Design : Mask the carboxamide as an ester to improve bioavailability .
Q. Validation :
- Liver microsome assays to assess metabolic half-life.
- Plasma protein binding studies to evaluate free drug availability .
Advanced: How to design experiments to elucidate the compound’s mechanism of action when preliminary data conflicts with established pathways?
Q. Stepwise Approach :
Target Deconvolution : Use affinity chromatography or SPR to identify binding partners.
Pathway Analysis : Apply RNA-seq or phosphoproteomics to detect downstream signaling changes.
Orthogonal Validation : Employ CRISPR knockout models to confirm target necessity .
Q. Contradiction Resolution :
- Test hypotheses across multiple cell lines or in vivo models.
- Replicate under varied conditions (e.g., hypoxia, serum starvation) .
Advanced: What computational approaches are effective in predicting off-target interactions given its complex structure?
Molecular Docking : Screen against diverse target libraries (e.g., ChEMBL, PDB) using AutoDock Vina.
Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories.
Machine Learning : Train models on structural fingerprints (e.g., ECFP4) to predict polypharmacology .
Q. Case Study :
- ’s quinoline-thiadiazole analogs were optimized using MD to improve solubility while retaining target affinity .
Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive functional groups?
Q. Process Optimization :
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst ratios (e.g., cesium carbonate for coupling efficiency) .
- In-line Analytics : Use FTIR or HPLC to monitor intermediates in real time .
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) during harsh steps .
Q. Example :
- achieved a 59% yield for a quinoline-thiadiazole analog via PyBOP-mediated coupling and rigorous purification .
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